molecular formula C8H7ClN4 B2897438 5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole CAS No. 90278-24-3

5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole

Cat. No. B2897438
CAS RN: 90278-24-3
M. Wt: 194.62
InChI Key: KURPTNIFMJWQDY-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole, also known as 5-(3-chlorophenyl)-1-methyl-1H-tetrazole (CPMT), is a heterocyclic compound that has been widely studied due to its diverse applications in research. It is a synthetic compound that can be used in a variety of scientific experiments and applications, including but not limited to drug synthesis, medicinal chemistry, and biochemistry. CPMT has a unique chemical structure, consisting of a five-membered heterocyclic ring with a nitrogen atom and three chlorine atoms. This compound has been extensively studied due to its potential applications in the fields of medicinal chemistry and biochemistry.

Scientific Research Applications

Molecular Structure and Docking Studies

Tetrazole derivatives, including those with chlorophenyl groups, have been the subject of structural and docking studies. These compounds exhibit significant potential in interacting with biological targets due to their structural properties. For instance, Al-Hourani et al. (2015) analyzed the crystal structures of tetrazole derivatives to understand their orientation and interaction within the cyclooxygenase-2 enzyme's active site, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Corrosion Inhibition

The efficiency of triazole derivatives as corrosion inhibitors has been extensively studied. Lagrenée et al. (2002) explored the inhibiting efficiency of a new triazole derivative on mild steel corrosion in acidic media, demonstrating high inhibition efficiencies, which implies their significance in protecting metals from corrosion (Lagrenée et al., 2002).

π-Hole Tetrel Bonding Interactions

Research on triazole derivatives has also extended into the investigation of π-hole tetrel bonding interactions, which are crucial for molecular recognition processes that are relevant to biological systems and material sciences. Ahmed et al. (2020) reported on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, highlighting the role of π-hole tetrel bonding interactions in these compounds (Ahmed et al., 2020).

Antimicrobial Activities

The synthesis of triazole derivatives and their antimicrobial activities represent a significant area of research. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Molecular Docking and Anticancer Activities

Katariya et al. (2021) conducted a molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, which included triazole derivatives, for their anticancer and antimicrobial agents. This study illustrates the potential of triazole derivatives in contributing to the development of novel therapeutics against cancer and microbial infections (Katariya et al., 2021).

properties

IUPAC Name

5-(3-chlorophenyl)-1-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURPTNIFMJWQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole

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